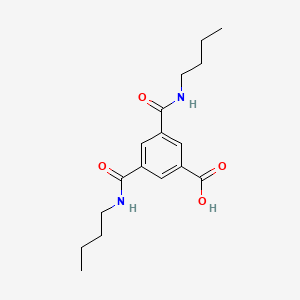
3,5-Bis(butylcarbamoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(butylcarbamoyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two butylcarbamoyl groups attached to the benzene ring at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(butylcarbamoyl)benzoic acid typically involves the reaction of 3,5-diaminobenzoic acid with butyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for purification and isolation of the product can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(butylcarbamoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbamoyl groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
3,5-Bis(butylcarbamoyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Bis(butylcarbamoyl)benzoic acid involves its interaction with specific molecular targets. The carbamoyl groups can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The benzene ring can also participate in π-π stacking interactions, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
3,5-Diaminobenzoic acid: A precursor in the synthesis of 3,5-Bis(butylcarbamoyl)benzoic acid.
3,5-Dicarboxybenzoic acid: Another benzoic acid derivative with different functional groups.
3,5-Bis(aminomethyl)benzoic acid: A compound with similar structural features but different functional groups.
Uniqueness
This compound is unique due to the presence of butylcarbamoyl groups, which impart specific chemical and physical properties. These groups enhance the compound’s solubility in organic solvents and its ability to interact with biological molecules, making it a valuable tool in various research applications.
Properties
CAS No. |
92180-30-8 |
|---|---|
Molecular Formula |
C17H24N2O4 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3,5-bis(butylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C17H24N2O4/c1-3-5-7-18-15(20)12-9-13(11-14(10-12)17(22)23)16(21)19-8-6-4-2/h9-11H,3-8H2,1-2H3,(H,18,20)(H,19,21)(H,22,23) |
InChI Key |
MDXWGBYMALTKHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC(=C1)C(=O)O)C(=O)NCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















